Artemetin acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

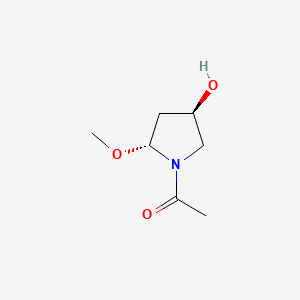

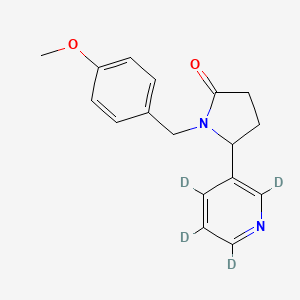

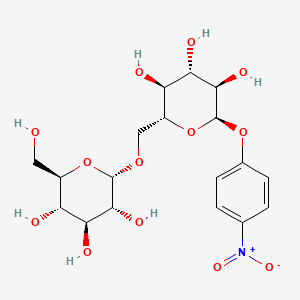

Artemetin acetate is a compound with the molecular formula C22H22O9 . It is a yellow powder and can be dissolved in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Molecular Structure Analysis

This compound contains several methoxy groups in its structure . The oxygen atom of the methoxy group at C5′ is involved in nonbonding interaction, while the adjacent acetyl group at C4′ shows significant interaction .

Physical and Chemical Properties Analysis

This compound is a yellow powder . It has a molecular formula of C22H22O9 . It is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Applications De Recherche Scientifique

Cardiovascular Effects : Artemetin has demonstrated a significant hypotensive effect in rats, potentially through angiotensin-converting enzyme (ACE) inhibition, thus reducing mean arterial pressure and influencing vascular responses to angiotensin I and bradykinin (de Souza et al., 2011).

Endothelial Cell Protection : In porcine aortic endothelial cells, artemetin increased nitric oxide (NO) production and exhibited protective effects against oxidation, acting as an antioxidant and antiapoptotic agent (Grossini et al., 2015).

Molecular Interaction with ACE : A molecular docking study of artemetin against ACE suggested a stable interaction, supporting its potential role in antihypertensive activity (Delmondes, 2017).

Anti-inflammatory Activity : Artemetin showed significant anti-inflammatory activity in rats, comparable to traditional anti-inflammatory drugs, and indicated low toxicity in sub-acute toxicological experiments (Sertié et al., 1990).

Anti-cancer Properties : Artemetin was identified as a biological target for filamins in cancer cells, affecting cytoskeleton disassembly and cell migration, suggesting a role in inhibiting tumor metastasis (Ferraro et al., 2022).

Antiedematogenic Activity : Artemetin isolated from Cordia curassavica demonstrated significant antiedematogenic activity, reducing carrageenin-induced paw edema in mice (Bayeux et al., 2002).

Orientations Futures

Flavonoids, the class of compounds to which Artemetin acetate belongs, have shown potential in preventing and treating chronic diseases . The pharmacological activities of flavonoids suggest that these secondary metabolites could provide a scaffold for the development of potent anti-cancer drugs in the future . Further investigation on this compound and its constituents to develop novel treatment strategies in immune-mediated inflammatory conditions is warranted .

Mécanisme D'action

Target of Action

Artemetin acetate, a valuable flavonoid found in various medicinal plants, has been identified to interact with several biological targets. The primary targets of this compound are Filamins A and B . Filamins are actin-binding proteins that stabilize delicate three-dimensional actin webs and link these to cellular membranes . They also bind many other cellular constituents and help to anchor various transmembrane proteins to the actin cytoskeleton .

Mode of Action

This compound interacts directly with its primary targets, Filamins A and B . This interaction leads to a change in the conformation of filamin in living cells, which results in the disassembly of the cytoskeleton and the disorganization of the F-actin filaments . This mode of action is crucial as it can block cell migration, potentially impacting tumor metastasis occurrence and development .

Biochemical Pathways

It is known that the interaction of this compound with filamins a and b affects the structural integrity of the cytoskeleton . This could potentially influence various cellular processes, including cell shape, motility, and signal transduction pathways.

Pharmacokinetics

Artemetin, a closely related compound, is known to have good oral bioavailability . This suggests that this compound might also have favorable ADME properties, but further studies are needed to confirm this.

Result of Action

The interaction of this compound with Filamins A and B leads to significant molecular and cellular effects. It alters filamin conformation, leading to cytoskeleton disassembly and disorganization of F-actin filaments . This can block cell migration, which is a critical process in tumor metastasis . Therefore, this compound could potentially have anti-cancer properties.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, biotic and abiotic stress factors can directly influence the metabolism of the plant producing artemetin . .

Analyse Biochimique

Biochemical Properties

Artemetin acetate, like its parent compound Artemetin, is likely to interact with various enzymes, proteins, and other biomolecules. Artemetin has been reported to have significant anti-cancer activity against HL60 (human promyelocytic leukemia) cells . It’s reasonable to speculate that this compound may interact with similar cellular targets, potentially influencing biochemical reactions within the cell.

Cellular Effects

Artemetin has been shown to suppress TNF-α and IL-1β cytokine production in human U937 macrophages Given the structural similarity, this compound might also influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Artemetin has been shown to interact with filamins A and B, altering their conformation and affecting cytoskeleton disassembly . It’s plausible that this compound might exert its effects at the molecular level through similar interactions.

Temporal Effects in Laboratory Settings

Artemetin and its more permeable semisynthetic analog, 8-prenyl-artemetin, have been shown to alter filamin conformation in living HeLa cells , suggesting potential temporal changes in cellular effects.

Propriétés

IUPAC Name |

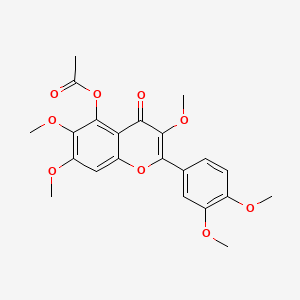

[2-(3,4-dimethoxyphenyl)-3,6,7-trimethoxy-4-oxochromen-5-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O9/c1-11(23)30-21-17-15(10-16(27-4)20(21)28-5)31-19(22(29-6)18(17)24)12-7-8-13(25-2)14(9-12)26-3/h7-10H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROIGYYSOAHXJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C2C(=CC(=C1OC)OC)OC(=C(C2=O)OC)C3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2R,3aR,6aR]-1-[(2(R)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562133.png)

![[2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562134.png)